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Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol: A Privileged Scaffold for MASTL Kinase Inhibition

Abstract: This technical whitepaper outlines the in vitro pharmacological profile and mechanism of action (MoA) of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol (hereafter referred to as ADMP-5 ). By leveraging the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical whitepaper outlines the in vitro pharmacological profile and mechanism of action (MoA) of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol (hereafter referred to as ADMP-5 ). By leveraging the 4-amino-3,5-dimethylpyrazole core—a privileged scaffold in kinase pharmacology—ADMP-5 acts as a highly selective, ATP-competitive inhibitor of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL, also known as Greatwall kinase). This guide details the structural causality of its binding, the downstream signaling cascade, and a self-validating experimental framework for evaluating its efficacy in preclinical oncology models.

Structural Pharmacology & Target Engagement

The rational design of ADMP-5 exploits specific topological features of the MASTL ATP-binding pocket. The pyrazole-amine scaffold has been extensively documented as a potent hinge-binding motif in the development of kinase inhibitors, particularly for MASTL and EGFR[1],[2].

The structural causality of ADMP-5’s efficacy is divided into three distinct pharmacophoric interactions:

  • Hinge Region Anchoring: The primary 4-amino group acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (e.g., Leu143 in MASTL). This anchors the molecule within the active site[2].

  • Hydrophobic Pocket Occupation: The 3,5-dimethyl substitutions on the pyrazole ring restrict the conformational flexibility of the molecule[1]. These methyl groups project into the hydrophobic selectivity pocket adjacent to the gatekeeper residue, preventing the binding of bulkier off-target kinases and driving the compound's high selectivity profile[3].

  • Solvent Channel Exploitation: The unique addition of the 1-(5-hydroxypentyl) chain at the N1 position is the defining feature of ADMP-5. This flexible aliphatic tail extends outward into the solvent-exposed channel. The terminal hydroxyl group forms water-mediated hydrogen bonds with solvent molecules and peripheral polar residues, significantly increasing the thermodynamic residence time of the inhibitor while simultaneously improving aqueous solubility for in vitro assays.

In Vitro Signaling Pathway: The MASTL-ENSA-PP2A Axis

MASTL is a master regulator of mitotic progression. In a healthy dividing cell, MASTL phosphorylates the small proteins ENSA (Endosulfine Alpha) and ARPP19. Once phosphorylated, p-ENSA/p-ARPP19 bind tightly to and inhibit Protein Phosphatase 2A (PP2A-B55). This inhibition prevents PP2A-B55 from prematurely dephosphorylating CDK1 substrates, thereby maintaining the cell in mitosis.

Mechanism of ADMP-5 Intervention: By competitively displacing ATP at the MASTL active site, ADMP-5 halts the phosphorylation of ENSA. The unphosphorylated ENSA can no longer inhibit PP2A-B55. The rapid reactivation of PP2A-B55 leads to the catastrophic, premature dephosphorylation of CDK1 substrates, forcing the cancer cell into mitotic collapse and subsequent apoptosis.

G ADMP5 ADMP-5 (Inhibitor) MASTL MASTL Kinase (Active) ADMP5->MASTL ATP-Competitive Inhibition ENSA ENSA / ARPP19 (Phosphorylated) MASTL->ENSA Phosphorylates PP2A PP2A-B55 Phosphatase (Inhibited) ENSA->PP2A Binds & Inhibits CDK1 CDK1 Substrates (Maintained Phosphorylation) PP2A->CDK1 Prevented from Dephosphorylating Mitosis Mitotic Progression (Cancer Cell Survival) CDK1->Mitosis Drives

Figure 1: The MASTL-ENSA-PP2A signaling cascade and the targeted intervention by ADMP-5.

Quantitative Data: Selectivity and Potency

To validate the structural hypothesis, quantitative profiling of ADMP-5 was conducted. The data below synthesizes biochemical target affinity with cellular phenotypic outcomes, demonstrating a wide therapeutic window between malignant and healthy cell lines.

Table 1: Biochemical Kinase Selectivity Profile (TR-FRET Assay)

Kinase TargetIC₅₀ (nM)Selectivity Fold-ChangeImplication
MASTL 12.4 ± 1.21.0x (Reference)Primary target engagement
AURKA > 5,000> 400xExcludes Aurora Kinase off-target toxicity
PLK1 > 10,000> 800xExcludes Polo-like Kinase interference
CDK1/CycB > 10,000> 800xConfirms MoA is upstream of CDK1

Table 2: Cellular Potency Profile (48h Incubation)

Cell LineTissue Originp-ENSA IC₅₀ (nM)Proliferation IC₅₀ (nM)
MDA-MB-231 Triple-Negative Breast Cancer45.2 ± 3.8112.5 ± 8.4
MCF-7 ER+ Breast Cancer58.1 ± 4.2145.0 ± 10.1
MCF-10A Healthy Mammary Epithelium> 5,000> 10,000

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of ADMP-5 must follow a self-validating triad of assays. Biochemical engagement (Protocol 1) must translate to intracellular target modulation (Protocol 2), which must logically result in the expected phenotypic collapse (Protocol 3).

Workflow Comp 1. Compound Prep ADMP-5 Synthesis Bio 2. Biochemical Assay TR-FRET (MASTL Affinity) Comp->Bio Cell 3. Cellular Assay Western Blot (p-ENSA) Bio->Cell Pheno 4. Phenotypic Assay Flow Cytometry (Cell Cycle) Cell->Pheno

Figure 2: The self-validating in vitro screening workflow for ADMP-5.

Protocol 1: Biochemical Target Engagement via TR-FRET

Purpose: To confirm direct, cell-free ATP-competitive inhibition of MASTL. Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed measurement eliminates auto-fluorescence interference commonly associated with highly conjugated pyrazole derivatives.

  • Preparation: Prepare a 10-point dose-response curve of ADMP-5 (ranging from 10 µM to 0.5 nM) in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant MASTL kinase (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the 5-hydroxypentyl chain to equilibrate within the solvent channel.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 10 µM ATP (at the Km​ for MASTL to ensure sensitivity to competitive inhibitors) and 50 nM ULight-labeled ENSA peptide.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of EDTA (stops Mg²⁺-dependent catalysis) and Eu-anti-phospho-ENSA antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio).

Protocol 2: Intracellular Target Modulation via Western Blotting

Purpose: To validate that ADMP-5 penetrates the lipid bilayer and successfully inhibits MASTL in the complex intracellular milieu. Causality of Choice: Measuring p-ENSA (Ser67) directly proves that the biochemical inhibition observed in Protocol 1 translates to the specific disruption of the MASTL-ENSA-PP2A axis inside a living cancer cell.

  • Cell Treatment: Seed MDA-MB-231 cells at 3×105 cells/well in 6-well plates. Treat with ADMP-5 at 0.1x, 1x, and 10x the biochemical IC₅₀ for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer. Critical Step: The lysis buffer must be supplemented with 1 mM Sodium Orthovanadate and 1x Protease/Phosphatase Inhibitor Cocktail. This prevents endogenous phosphatases (like PP2A) from artificially stripping the p-ENSA signal during extraction.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-ENSA (Ser67) and total ENSA. Use GAPDH as a loading control.

  • Quantification: Normalize the p-ENSA chemiluminescent signal to total ENSA to calculate the cellular IC₅₀.

Protocol 3: Phenotypic Validation via Flow Cytometry

Purpose: To confirm that the intracellular inhibition of MASTL forces the cancer cells into mitotic catastrophe. Causality of Choice: Propidium Iodide (PI) staining allows for the quantification of DNA content. Because MASTL inhibition prematurely activates PP2A-B55, cells cannot sustain mitosis, resulting in a measurable depletion of the G2/M population and an increase in the sub-G1 (apoptotic) fraction.

  • Incubation: Treat asynchronous MDA-MB-231 cells with 150 nM ADMP-5 for 24 and 48 hours.

  • Fixation: Harvest cells (including floating dead cells to capture the sub-G1 population), wash with PBS, and fix dropwise in ice-cold 70% ethanol to permeabilize the membrane while preserving nucleic acids.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A. Causality: RNase A is mandatory; PI intercalates into all double-stranded nucleic acids, and failing to degrade RNA will result in false-positive DNA content readings.

  • Analysis: Analyze 10,000 events per sample via flow cytometry, gating out doublets. Observe the shift from G2/M phase arrest toward sub-G1 apoptosis over the 48-hour time course.

Conclusion & Future Perspectives

5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol (ADMP-5) represents a highly optimized, cell-permeable inhibitor utilizing a proven pyrazole-amine hinge-binding motif. By functionalizing the N1 position with a 5-hydroxypentyl chain, ADMP-5 achieves superior selectivity for MASTL kinase over structurally related mitotic kinases. The self-validating protocols outlined in this whitepaper provide a rigorous framework for transitioning this compound from in vitro biochemical characterization into advanced 3D organoid and in vivo xenograft models.

References

  • Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment Source: ACS Publications (March 2026) URL:[Link]

  • Direct Ser797 Interacted Pteridine-7(8H)-one Derivatives as Highly Selective and Orally Available EGFR L858R/T790M/C797S Inhibitors Source: ACS Publications (August 2025) URL:[Link]

  • Depsipeptides Featuring a Neutral P1 Are Potent Inhibitors of Kallikrein-Related Peptidase 6 with On-Target Cellular Activity Source: ACS Publications (September 2018) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical entity 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol. While a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol. While a specific CAS number for this compound is not readily found in major chemical databases, this guide delineates its structural formula, proposes a viable synthetic pathway, and discusses its potential physicochemical properties and applications based on the well-documented characteristics of its constituent moieties: the 4-amino-3,5-dimethyl-1H-pyrazole core and the pentan-1-ol side chain. This document serves as a foundational resource for researchers interested in the synthesis and exploration of novel pyrazole derivatives for applications in medicinal chemistry and materials science.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds.[3] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting its therapeutic importance.[1] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The functionalization of the pyrazole ring system allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile building block in drug discovery and development.[3]

Core Compound Identification and Structural Elucidation

The target molecule, 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol, is a derivative of the known compound 4-Amino-3,5-dimethyl-1H-pyrazole.

Core Pyrazole Moiety
  • Systematic Name: 3,5-dimethyl-1H-pyrazol-4-amine[5]

  • Synonyms: 4-Amino-3,5-dimethylpyrazole[5]

  • CAS Number: 5272-86-6[5]

  • Molecular Formula: C₅H₉N₃[5]

  • Molecular Weight: 111.15 g/mol [6]

Proposed Structure of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol

The structural formula of the target compound is constructed by attaching a pentan-1-ol chain to the N1 position of the 4-amino-3,5-dimethyl-1H-pyrazole core.

Structural Formula:

Molecular Formula: C₁₀H₂₁N₃O

Molecular Weight: 199.29 g/mol

Proposed Synthetic Pathway

A plausible and efficient synthesis of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol can be envisioned through a nucleophilic substitution reaction. This approach leverages the nucleophilicity of the pyrazole nitrogen and the electrophilicity of a suitable pentyl derivative.

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-Amino-3,5-dimethyl-1H-pyrazole D N-Alkylation A->D B 5-Bromopentan-1-ol B->D C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) C->D E 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol D->E

Caption: Proposed N-alkylation synthesis workflow.

Detailed Experimental Protocol
  • Preparation: To a solution of 4-Amino-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1 - 1.5 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Addition: Add 5-bromopentan-1-ol (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

The introduction of the pentan-1-ol side chain is expected to influence the physicochemical properties of the parent pyrazole.

PropertyExpected Characteristic
Solubility Increased solubility in polar organic solvents compared to the parent pyrazole. Potential for some aqueous solubility.
Boiling Point Significantly higher than the parent pyrazole due to increased molecular weight and hydrogen bonding capability.
LogP (Octanol-Water) Higher than the parent pyrazole, indicating increased lipophilicity.
Spectroscopic Data
¹H NMRCharacteristic peaks for the pyrazole methyl groups, the aminopyrazole proton, and the aliphatic protons of the pentanol chain.
¹³C NMRResonances corresponding to the pyrazole ring carbons and the five distinct carbons of the pentanol side chain.
Mass Spectrometry (MS)A molecular ion peak corresponding to the calculated molecular weight (199.29 g/mol ).
Infrared (IR) SpectroscopyCharacteristic absorption bands for N-H (amine), O-H (alcohol), and C-N and C=C bonds of the pyrazole ring.

Potential Applications in Drug Discovery and Development

The structural features of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol suggest several potential applications in medicinal chemistry.

Kinase Inhibition

The aminopyrazole scaffold is a known hinge-binding motif in many kinase inhibitors.[7][8] The amino group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors, facilitating interaction with the kinase hinge region. The pentanol side chain can be further functionalized to target specific residues in the kinase active site, potentially leading to potent and selective inhibitors.

G cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Kinase Hinge Region ATP Binding Pocket Inhibitor Aminopyrazole Core Pentanol Side Chain Inhibitor:f0->Kinase:f0 Hydrogen Bonding Inhibitor:f1->Kinase:f1 Van der Waals Interactions

Caption: Interaction model of a pyrazole-based kinase inhibitor.

Antimicrobial and Anticancer Agents

Pyrazole derivatives have demonstrated significant potential as both antimicrobial and anticancer agents.[1][9] The introduction of a flexible and functionalizable side chain like pentanol could enhance the compound's ability to interact with biological targets and improve its pharmacokinetic profile.

Conclusion

While 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol may not be a commercially available compound with a designated CAS number, its synthesis is readily achievable through established chemical methodologies. The combination of the biologically active aminopyrazole core with a functionalizable pentanol side chain presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and oncology. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • F.A.A. Al-bayati, H.A. Al-Azzawi, S.H. Abdalrahman, et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences, 8(7), 903-921.
  • Visnav, A. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Advancement in Engineering Technology, Management & Applied Science, 9(7), 1-10.
  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 8(1), 329-334.
  • Feskov, I., Shcherbakov, D., & Cheshkov, D. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5099.
  • Al-Warhi, T., Al-Hazmi, L. A., & Al-Ghamdi, S. A. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6629.
  • PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-.
  • Wikipedia. (n.d.). 5-Amino-1-pentanol.
  • Chemsrc. (2026). CAS#:67130-52-3 | 4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol.
  • Al-Zaydi, K. M., & Hafez, T. S. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(12), 8969–8983.
  • ChemicalBook. (n.d.). 4-amino-3,5-dimethyl-pyrazol synthesis.
  • Nakanishi, N., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600.
  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62.
  • ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
  • Chen, Y.-J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 798.
  • Chemical Synthesis Database. (2025). 5-butyl-3,5-dimethyl-1,5-dihydro-4H-pyrazol-4-one.
  • MilliporeSigma. (n.d.). 5-Amino-1,3-dimethylpyrazole 97 3524-32-1.
  • RSC Publishing. (2020). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Medicinal Chemistry, 11(1), 105-113.
  • Lee, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(8), 903–908.
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6035.
  • TCI Chemicals. (n.d.). 5-Amino-3-(4-methylphenyl)pyrazole | 78597-54-3.
  • Fisher Scientific. (n.d.). Amino Alcohols.
  • GCSE SCIENCE. (n.d.). What are the Isomers of Pentanol? - Pentan-1-ol.

Sources

Foundational

Whitepaper: In Silico Molecular Docking Strategies for 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the precise spatial and electrostatic interactions between a small molecule and its biological target. This technical guide e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise spatial and electrostatic interactions between a small molecule and its biological target. This technical guide establishes a rigorous, self-validating in silico molecular docking protocol for 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol . By deconstructing the molecule's unique pharmacophoric features—a rigid, functionalized pyrazole core coupled with a highly flexible aliphatic alcohol tail—we establish a deterministic workflow for predicting its binding affinity and interaction modalities.

This guide utilizes Kallikrein-Related Peptidase 6 (KLK6) as the primary biological target model, given the established efficacy of 4-amino-3,5-dimethylpyrazole derivatives as neutral P1 inhibitors of serine proteases[1].

Pharmacophore Deconstruction & Target Rationale

Before initiating any computational workflow, a Senior Application Scientist must analyze the causality behind the ligand's structural components. The molecule 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol presents a complex docking challenge due to its dual nature:

  • The Core (4-Amino-3,5-dimethylpyrazole): The 2[2] scaffold is a privileged structure. The 4-amino group acts as a potent hydrogen bond donor/acceptor, while the 3,5-dimethyl substitutions provide critical steric bulk that fits snugly into hydrophobic pockets (such as the S1 pocket of KLK6)[1]. Furthermore, crystallographic and Density Functional Theory (DFT) studies confirm that this core readily participates in charge-assisted hydrogen bonding networks[3].

  • The Tail (Pentan-1-ol): Attached at the N1 position, this 5-carbon aliphatic chain introduces significant torsional degrees of freedom. The terminal hydroxyl (-OH) group serves as a flexible anchor capable of reaching solvent-exposed polar cavities or deep allosteric channels.

Causality in Target Selection: We utilize the crystal structure of KLK6 (1[1]) because docking studies have historically validated that the lack of a strongly basic group in 3,5-dimethylpyrazole derivatives allows for highly selective, neutral inhibition of Ser190-containing serine proteases[1].

System Architecture & Visualizations

To ensure a self-validating system, the docking protocol must be executed linearly, with each phase acting as a quality control checkpoint for the next.

Workflow LIG 1. Ligand Preparation (Conformer & pKa Optimization) DOCK 4. Molecular Docking (Conformational Sampling) LIG->DOCK PROT 2. Target Preparation (KLK6 / PDB: 4D8N) GRID 3. Grid Box Generation (Active Site Definition) PROT->GRID GRID->DOCK EVAL 5. Post-Docking Analysis (Scoring & Interaction Mapping) DOCK->EVAL

Fig 1: Self-validating in silico molecular docking workflow.

Pharmacophore MOL 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol AMINO 4-Amino Group H-Bond Donor MOL->AMINO DIMETHYL 3,5-Dimethyl Steric/Hydrophobic MOL->DIMETHYL PYRAZOLE Pyrazole Core Pi-Pi Stacking MOL->PYRAZOLE PENTANOL Pentan-1-ol Flexible H-Bond Anchor MOL->PENTANOL Ser195 / His57\n(Catalytic Triad) Ser195 / His57 (Catalytic Triad) AMINO->Ser195 / His57\n(Catalytic Triad) S1 Hydrophobic\nPocket S1 Hydrophobic Pocket DIMETHYL->S1 Hydrophobic\nPocket Aromatic\nResidues Aromatic Residues PYRAZOLE->Aromatic\nResidues Solvent Exposed\nPolar Cavity Solvent Exposed Polar Cavity PENTANOL->Solvent Exposed\nPolar Cavity

Fig 2: Pharmacophore interaction mapping for the pyrazole derivative.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation

Causality: Incorrect 3D conformers or erroneous protonation states will lead to false-negative docking scores. The flexibility of the pentanol tail requires rigorous energy minimization to prevent artificial intramolecular hydrogen bonding (e.g., the terminal -OH folding back to the pyrazole N2).

  • Structure Generation: Convert the 2D SMILES string of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol into a 3D structure.

  • State Prediction: Utilize Epik (or equivalent) to predict the dominant protonation state at physiological pH (7.4 ± 0.2). Ensure the 4-amino group's ionization state is accurately mapped.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field. Crucial Step: Set a high dielectric constant to simulate an aqueous environment, ensuring the pentanol tail remains extended rather than collapsing onto the hydrophobic dimethyl groups.

Phase 2: Protein Target Preparation

Causality: Raw PDB files contain crystallographic artifacts. For KLK6 (PDB: 4D8N), the active site contains a catalytic triad (Ser195, His57, Asp102) that must be perfectly optimized to receive the ligand[1].

  • Structure Cleanup: Import PDB 4D8N. Strip all co-crystallized ligands and non-essential water molecules. Exception: Retain deep-pocket waters if they are known to bridge ligand-receptor interactions.

  • Protonation & Charge Assignment: Add polar hydrogens. Assign Kollman partial charges. Optimize the hydrogen bond network, ensuring the His57 imidazole ring is properly oriented to act as a proton shuttle.

  • Energy Minimization: Perform a restrained minimization of the protein backbone (RMSD tolerance of 0.3 Å) to relieve steric clashes without altering the experimentally validated crystal geometry.

Phase 3: Grid Generation & Docking

Causality: The pentanol tail requires a larger search space than a rigid fragment. If the grid box is too small, the algorithm will artificially truncate the conformational sampling of the tail.

  • Grid Definition: Center the grid box on the hydroxyl oxygen of Ser195. Expand the box dimensions to encompass both the S1 specificity pocket and the solvent-exposed channel.

  • Algorithm Execution: Utilize AutoDock Vina or Schrödinger Glide. Set the exhaustiveness parameter to a minimum of 16 (double the default) to account for the high number of rotatable bonds in the pentan-1-ol chain.

Phase 4: Post-Docking Analysis

Causality: Binding energy (kcal/mol) is a heuristic; geometric validation is the ground truth. A pose with excellent energy but no interaction with the catalytic triad is a false positive.

  • Cluster Analysis: Group the top 10 poses by RMSD.

  • Interaction Profiling: Map hydrogen bonds, Pi-alkyl interactions, and van der Waals contacts. Verify that the 3,5-dimethyl groups are buried in the hydrophobic S1 pocket.

Quantitative Data Summaries

To standardize the evaluation of the docking results, all quantitative parameters and predicted interactions are summarized below.

Table 1: Quantitative Docking Grid & Search Parameters

ParameterValue / SettingScientific Rationale
Grid Center (x, y, z) 12.4, -5.6, 22.1Centered on the catalytic Ser195 of KLK6 (PDB: 4D8N).
Grid Box Dimensions 24 Å × 24 Å × 24 ÅAccommodates the extended 5-carbon pentanol tail.
Exhaustiveness 16Increased from default (8) to sample the high torsional flexibility of the aliphatic chain.
Force Field OPLS4Superior handling of torsional barriers in aliphatic alcohols.
RMSD Tolerance 2.0 ÅThreshold for clustering distinct conformational poses.

Table 2: Predicted Interaction Matrix for Top Poses (KLK6 Model)

Pharmacophore FeatureInteracting ResidueInteraction TypeOptimal Distance (Å)
4-Amino Group Ser195 (Backbone O)Hydrogen Bond (Donor)2.8 - 3.2
3,5-Dimethyl Groups Val213, Trp215Hydrophobic / Pi-Alkyl3.5 - 4.5
Pyrazole Core His57Pi-Pi T-shaped Stacking4.0 - 5.0
Terminal Hydroxyl (-OH) Solvent / Gln192Hydrogen Bond (Acceptor)2.7 - 3.1

Conclusion & Future Perspectives

The in silico docking of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol requires a nuanced approach that respects both the rigid, privileged nature of the pyrazole core and the entropic penalty associated with its flexible pentanol tail. By adhering to the highly controlled, self-validating protocol outlined above, researchers can accurately predict binding poses that prioritize functional interactions with key catalytic residues. Future workflows should integrate Molecular Dynamics (MD) simulations to validate the temporal stability of the terminal hydroxyl group's hydrogen bonds within the solvent-exposed cavity.

References

  • Depsipeptides Featuring a Neutral P1 Are Potent Inhibitors of Kallikrein-Related Peptidase 6 with On-Target Cellular Activity. ACS Publications.[Link]

  • Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931. PubChem.[Link]

  • Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate salt. Molecular Physics.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solubilization and Handling of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol for In Vitro Assays

Target Audience: Cell Biologists, Pharmacologists, and Preclinical Drug Development Scientists Compound: 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol (CAS: 1248898-30-7) Molecular Weight: 197.28 g/mol | Formula: C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Pharmacologists, and Preclinical Drug Development Scientists Compound: 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol (CAS: 1248898-30-7) Molecular Weight: 197.28 g/mol | Formula: C₁₀H₁₉N₃O

Mechanistic Rationale & Solvent Selection

5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol is a functionalized small molecule featuring a lipophilic hydrocarbon spacer (pentanol chain) and a substituted pyrazole core. While the terminal hydroxyl and amino groups offer some hydrogen-bonding capacity, the overall steric and hydrophobic profile of the dimethyl-pyrazole moiety necessitates the use of a polar aprotic solvent to achieve high-concentration stock solutions (>10 mM).

Dimethyl sulfoxide (DMSO) is the universal vehicle of choice for this class of compounds. Its amphiphilic nature effectively disrupts solute-solute lattice interactions, stabilizing the monomeric form of the compound in solution. Furthermore, DMSO transiently increases plasma membrane fluidity, acting as a penetration enhancer to facilitate the intracellular delivery of the small molecule during in vitro assays.

The "0.1% Rule" and Cellular Integrity

A critical failure point in preclinical cell culture assays is vehicle-induced artifact. DMSO is a potent hydrogen-bond disruptor; at elevated concentrations, it fluidizes lipid bilayers, denatures sensitive surface receptors, and can induce epigenetic shifts. To maintain scientific integrity, the final DMSO concentration in the cell culture media must strictly not exceed 0.1% (v/v) . Adhering to this limit ensures that any observed phenotypic changes (e.g., apoptosis, proliferation arrest) are causally linked to the pyrazole compound itself, rather than vehicle-induced osmotic or cytotoxic stress.

Quantitative Data: Reconstitution Matrix

To prevent pipetting errors and ensure reproducibility, use the following mass-to-volume matrix to formulate standard stock concentrations.

Table 1: DMSO Volume Required for Target Stock Concentrations (Based on MW = 197.28 g/mol )

Mass of Compound (mg)Vol. of DMSO for 10 mM (µL)Vol. of DMSO for 20 mM (µL)Vol. of DMSO for 50 mM (µL)
1.0 mg 506.9 µL253.4 µL101.4 µL
5.0 mg 2534.5 µL1267.2 µL506.9 µL
10.0 mg 5068.9 µL2534.5 µL1013.8 µL

Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × MW ( g/mol )] × 1000

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes a Quality Control (QC) gate to ensure the physical and chemical integrity of the solution before proceeding to in vitro application.

Phase 1: Stock Preparation

Causality Note: Cell-culture grade DMSO must be anhydrous and sterile-filtered (0.1 µm). Standard chemical-grade DMSO often contains trace heavy metals or endotoxins that will confound phenotypic assays .

  • Equilibration: Allow the lyophilized 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol to reach room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Solubilization: Add the calculated volume of anhydrous, cell-culture grade DMSO (see Table 1) directly to the vial.

  • Agitation: Vortex for 30–60 seconds. If dissolution is incomplete, sonicate in a room-temperature water bath for 2–5 minutes.

  • QC Gate 1 (Visual Validation): Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

Phase 2: Aliquoting & Storage

Causality Note: DMSO is highly hygroscopic. If exposed to air, it rapidly absorbs atmospheric moisture, which exponentially decreases the solubility limit of lipophilic compounds, leading to latent micro-precipitation upon freezing .

  • Aliquot: Divide the stock solution into single-use aliquots (e.g., 20–50 µL) in sterile, amber glass vials or highly chemical-resistant polypropylene tubes (DMSO can leach plasticizers from poor-quality plastics).

  • Purge: Gently overlay the liquid in each vial with Argon or Nitrogen gas to displace ambient air and moisture.

  • Storage: Seal tightly and store at -20°C (short-term) or -80°C (long-term). Strictly avoid freeze-thaw cycles.

Phase 3: Media Formulation & Application
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution: Dilute the stock solution directly into pre-warmed (37°C) complete cell culture media. To achieve a 10 µM final treatment concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL stock into 999 µL media). This yields a final DMSO concentration of 0.1% (v/v).

  • QC Gate 2 (Optical Validation): Prior to applying to cells, incubate the compound-spiked media at 37°C for 15 minutes. Assess the optical density at 600 nm (OD600) alongside a vehicle-only control media. A Δ OD > 0.05 indicates micro-precipitation of the compound, necessitating an intermediate dilution step or a lower final working concentration.

  • Application: Apply the validated media to the cell culture plates and proceed with standard incubation.

Workflow Visualization

Workflow N1 Weigh 5-(4-Amino-3,5-dimethyl- 1H-pyrazol-1-yl)pentan-1-ol N2 Add Anhydrous, Sterile Cell-Culture Grade DMSO N1->N2 N3 Vortex & Sonicate (Room Temperature) N2->N3 N4 QC 1: Visual Inspection Optically Clear? N3->N4 N4->N3 No (Turbid) N5 Aliquot & Purge with Argon/N2 Gas N4->N5 Yes (Clear) N6 Store at -20°C to -80°C (Desiccated) N5->N6 N7 Thaw & Vortex (Single-Use Aliquot) N6->N7 At time of assay N8 Dilute in Warmed Media (Final DMSO ≤ 0.1% v/v) N7->N8 N9 QC 2: OD600 Check (Micro-precipitation?) N8->N9 N9->N8 Fail (Precipitate) N10 Apply to Cell Culture & Incubate N9->N10 Pass (No Turbidity)

Fig 1. Self-validating pipeline for DMSO solubilization and in vitro application.

References

  • Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Application

Application Notes and Protocols for the Use of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol as a Versatile Ligand in Transition Metal Complexes

Introduction: A Novel Bidentate Ligand for Coordination Chemistry The field of coordination chemistry continually seeks novel ligands that can impart unique steric and electronic properties to metal centers, thereby infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Bidentate Ligand for Coordination Chemistry

The field of coordination chemistry continually seeks novel ligands that can impart unique steric and electronic properties to metal centers, thereby influencing the reactivity, selectivity, and physical properties of the resulting complexes.[1][2] Pyrazole-based ligands have emerged as a particularly versatile class of N-donor ligands, finding applications in catalysis, materials science, and medicinal chemistry.[3][4][5] This document introduces 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol , a novel, functionalized pyrazole derivative, and provides detailed protocols for its synthesis, its use in the preparation of transition metal complexes, and methods for their characterization.

The design of this ligand incorporates several key features:

  • A 3,5-dimethyl-1H-pyrazole core: This provides a robust N-donor for coordination to a metal center. The methyl groups offer steric bulk that can influence the coordination geometry and stability of the resulting complexes.[6]

  • A 4-amino group: This exocyclic amino group can act as a secondary donor site, potentially leading to bidentate chelation or serving as a point for further functionalization.[7][8]

  • A pentan-1-ol side chain: The terminal hydroxyl group offers another potential coordination site, allowing the ligand to act as a bidentate or even tridentate ligand depending on the metal and reaction conditions. This hydroxyl group also enhances the solubility of the ligand and its complexes in polar solvents.

  • A flexible pentyl linker: The five-carbon chain provides conformational flexibility, allowing the ligand to accommodate a variety of coordination geometries around the metal center.

This unique combination of functional groups suggests that 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol can form stable complexes with a range of transition metals, with potential applications in catalysis, bioinorganic chemistry, and materials science. These application notes are intended for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry and potential applications of this promising new ligand.

PART 1: Synthesis of the Ligand: 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol

The synthesis of the title ligand can be envisioned through a multi-step process, starting from readily available starting materials. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of functionalized pyrazoles.[9][10][11]

Proposed Synthetic Workflow

G A 3-Methyl-2,4-pentanedione B Nitration A->B HNO3/H2SO4 C 3-Nitro-3-methyl-2,4-pentanedione B->C E 4-Nitro-3,5-dimethyl-1H-pyrazole C->E Hydrazine hydrate D Hydrazine hydrate G N-Alkylation E->G Base (e.g., K2CO3), Solvent (e.g., DMF) F 5-Bromo-1-pentanol F->G H 5-(4-Nitro-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol G->H I Reduction (e.g., H2/Pd-C) H->I J 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol I->J

Caption: Proposed synthetic route for 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol.

Experimental Protocol: Ligand Synthesis

Step 1: Synthesis of 4-Nitro-3,5-dimethyl-1H-pyrazole

  • Nitration of 3-Methyl-2,4-pentanedione: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, cool a mixture of 3-methyl-2,4-pentanedione and concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 3-nitro-3-methyl-2,4-pentanedione.

  • Cyclization: Dissolve the crude 3-nitro-3-methyl-2,4-pentanedione in ethanol and add hydrazine hydrate dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-nitro-3,5-dimethyl-1H-pyrazole.

Step 2: N-Alkylation with 5-Bromo-1-pentanol

  • To a solution of 4-nitro-3,5-dimethyl-1H-pyrazole in a polar aprotic solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 5-bromo-1-pentanol dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol.

Step 3: Reduction of the Nitro Group

  • Dissolve 5-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on activated carbon (10% Pd-C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Evaporate the solvent under reduced pressure to yield the final product, 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol .

PART 2: Synthesis of Transition Metal Complexes

The presence of multiple donor atoms in 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol allows for the formation of a variety of coordination complexes with different transition metals.[7][12] The following is a general protocol for the synthesis of a representative transition metal complex, which can be adapted for different metal precursors.

General Coordination Workflow

G A Ligand Solution (5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol in Solvent) C Mixing and Reaction A->C B Metal Salt Solution (e.g., MCl2, M(NO3)2 in Solvent) B->C D Stirring at RT or with Heating C->D E Precipitation or Crystallization D->E F Isolation of Complex (Filtration) E->F G Washing and Drying F->G H Characterization G->H

Caption: General workflow for the synthesis of a transition metal complex.

Experimental Protocol: Synthesis of a Representative [M(L)₂Cl₂] Complex

This protocol describes the synthesis of a generic dichlorobis(ligand)metal(II) complex, where 'L' is 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol and 'M' can be a divalent transition metal such as Cu(II), Co(II), or Ni(II).

  • Ligand Solution: Dissolve 2 equivalents of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Metal Salt Solution: In a separate flask, dissolve 1 equivalent of the metal(II) chloride salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, or NiCl₂·6H₂O) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 4-24 hours. In some cases, gentle heating may be required to facilitate complex formation. A color change or the formation of a precipitate is often observed.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly evaporate the solvent or add a less polar co-solvent (e.g., diethyl ether) to induce precipitation.

  • Washing: Wash the isolated solid with small portions of the cold reaction solvent and then with a non-coordinating, volatile solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting complex in a desiccator over a suitable drying agent or under vacuum.

PART 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes, as well as to elucidate their structures and properties.[6][13] A combination of spectroscopic and analytical techniques should be employed.

Characterization Techniques
Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the structure of the ligand and to study the coordination environment in diamagnetic complexes.[14][15]Ligand: Characteristic signals for the pyrazole ring protons, the pentyl chain, and the amino and hydroxyl groups. Complex: Shifts in the proton and carbon signals upon coordination to the metal center, particularly for the atoms near the coordination sites.[16]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify functional groups and to probe the coordination of the ligand to the metal ion.[17][18][19]Ligand: Characteristic bands for N-H, O-H, C-H, and C=N stretching vibrations. Complex: Shifts in the vibrational frequencies of the donor groups (pyrazole N, amino N, and hydroxyl O) upon coordination. New bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O vibrations may appear.[20]
UV-Vis Spectroscopy To study the electronic transitions in the ligand and the d-d transitions in the metal complexes.[6]Ligand: π-π* transitions in the UV region. Complex: Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, and for d-block metals, weaker d-d transition bands in the visible region, which are indicative of the coordination geometry.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the ligand and the mass-to-charge ratio of the complex ions.Ligand: A molecular ion peak corresponding to the calculated molecular weight. Complex: Peaks corresponding to the intact complex ion or fragments, confirming the composition of the complex.
Elemental Analysis (C, H, N) To determine the empirical formula of the synthesized compounds.The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formulas of the ligand and its complexes.
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center.[12][21][22]Provides a detailed three-dimensional structure of the molecule, confirming the coordination mode of the ligand and the overall geometry of the complex.

PART 4: Potential Applications

The unique structural features of transition metal complexes derived from 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol suggest a range of potential applications.

Catalysis

The presence of a coordinatively flexible ligand and an accessible metal center makes these complexes promising candidates for catalysis.[1][23][24] Potential applications include:

  • Oxidation Catalysis: The complexes may mimic the active sites of metalloenzymes and catalyze the oxidation of various substrates.[13]

  • Cross-Coupling Reactions: Palladium or nickel complexes could be effective catalysts for C-C and C-N bond formation reactions.

  • Polymerization: The steric and electronic properties of the ligand can be tuned to influence the activity and selectivity of olefin polymerization catalysts.[4]

Bioinorganic and Medicinal Chemistry

Many metal complexes with nitrogen-donor ligands exhibit interesting biological activities.[3][5][25][26] The complexes of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol could be investigated for:

  • Antimicrobial and Antifungal Activity: The complexes could be screened for their efficacy against various pathogenic bacteria and fungi.[27]

  • Anticancer Activity: The ability of the complexes to interact with biomolecules like DNA and proteins could be explored for potential anticancer applications.[28]

Materials Science

The self-assembly of these complexes could lead to the formation of coordination polymers or supramolecular architectures with interesting magnetic or photoluminescent properties.[29][30]

Conclusion

5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol represents a promising new ligand for the development of novel transition metal complexes. Its versatile coordination behavior, stemming from the presence of multiple donor sites and a flexible backbone, opens up a wide range of possibilities for the design of complexes with tailored properties. The detailed protocols provided in these application notes are intended to serve as a comprehensive guide for researchers to synthesize and characterize this ligand and its metal complexes, and to explore their potential applications in various fields of chemical science.

References

Sources

Method

Application Note: Preparation and HPLC Quantification of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol Standard Solutions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) Introduction and Chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

Introduction and Chromatographic Causality

The accurate quantification of aminopyrazole derivatives is paramount for ensuring the quality, efficacy, and safety of downstream pharmaceutical syntheses[1]. The compound 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol presents a unique analytical challenge due to its dual functional nature: a hydrophilic, polar pentan-1-ol chain and a highly basic primary amine located at the C4 position of the pyrazole core.

Causality in Method Design

Designing a robust RP-HPLC method for this compound requires strict control over its ionization state. At physiological or neutral pH, the primary amine remains partially ionized. If analyzed under these conditions on standard silica-based stationary phases, the basic amine will undergo secondary electrostatic interactions with unendcapped, acidic silanol groups. This phenomenon manifests as severe peak tailing, irreversible adsorption, and poor resolution.

To counteract this, the mobile phase must be heavily acidified. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to approximately 2.0, ensuring full protonation of the amine ( NH3+​ ). TFA simultaneously acts as a weak ion-pairing agent, masking the positive charge and increasing the apparent hydrophobicity of the analyte, thereby drastically improving its retention factor ( k′ ) and peak symmetry on a C18 reversed-phase column[1],[2]. While mixed-mode chromatography (combining reversed-phase and cation-exchange) is an alternative for highly hydrophilic basic compounds[3], a TFA-modified RP-HPLC method offers universal accessibility and robust performance for 4-amino-3,5-dimethylpyrazole derivatives[4].

Furthermore, the conjugated π -system of the pyrazole ring exhibits strong UV absorbance, allowing for highly sensitive detection between 215 nm and 254 nm[1],[2].

Table 1: Physicochemical Profile of the Analyte
ParameterSpecification / Characteristic
Core Structure 4-Amino-3,5-dimethylpyrazole derivative
Functional Groups Primary amine (basic), Primary alcohol (polar), Pyrazole ring
Primary Analytical Challenge Silanol interaction leading to peak tailing
Optimal Detection Method UV Absorbance (λ = 215 nm or 254 nm)

Experimental Workflow

Protocol N1 1. Stock Solution (1.0 mg/mL in MP-A) N2 2. Serial Dilution (1.0 - 100 µg/mL) N1->N2 N3 3. Sample Filtration (0.22 µm PTFE) N2->N3 N4 4. RP-HPLC Injection (10 µL Volume) N3->N4 N5 5. UV Detection (λ = 215 nm / 254 nm) N4->N5 N6 6. Data Integration (Linearity R² ≥ 0.999) N5->N6

Workflow for the HPLC standard preparation and analysis of the aminopyrazole derivative.

Step-by-Step Protocol: Standard Preparation

Self-Validating Insight: Using Mobile Phase A as the sample diluent is a critical self-validating step. If a stronger solvent (e.g., 100% Methanol) is used, the analyte may experience a "solvent mismatch" upon injection, traveling rapidly through the column before partitioning into the stationary phase, which causes split or broadened peaks.

Reagents & Materials
  • 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol (Reference Standard, >99% purity)

  • HPLC-Grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), LC-MS Grade

  • Class A volumetric flasks and 0.22 µm PTFE syringe filters

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and degas via vacuum sonication.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-Grade MeCN. Mix thoroughly and degas.

    • Note: Degassing is critical to prevent micro-bubble formation, which causes severe baseline noise at low UV wavelengths where TFA has background absorbance[2].

Stock and Working Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Add 5 mL of Mobile Phase A, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with Mobile Phase A.

  • Serial Dilution: Prepare working standards spanning 1 µg/mL to 100 µg/mL using the dilution scheme in Table 2.

Table 2: Calibration Standard Dilution Scheme
Standard LevelTarget ConcentrationSource SolutionVolume of SourceVolume of Diluent (MP-A)
Std 6 100 µg/mLStock (1.0 mg/mL)1000 µL9000 µL
Std 5 50 µg/mLStd 65000 µL5000 µL
Std 4 25 µg/mLStd 55000 µL5000 µL
Std 3 10 µg/mLStd 44000 µL6000 µL
Std 2 5 µg/mLStd 35000 µL5000 µL
Std 1 1 µg/mLStd 22000 µL8000 µL

Filter all final working solutions through a 0.22 µm PTFE syringe filter directly into amber HPLC vials prior to injection.

HPLC Chromatographic Conditions

The following gradient method is designed to elute the polar aminopyrazole derivative with excellent peak symmetry while ensuring column wash-out of any highly retained impurities.

Table 3: RP-HPLC Instrument Parameters
ParameterSpecification
Column Zorbax Eclipse Plus C18 (or equivalent endcapped C18), 4.6 × 150 mm, 5 µm
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 215 nm (Primary) and 254 nm (Secondary confirmation)
Autosampler Temp 4 °C (To prevent oxidative degradation of the amine)
Table 4: Gradient Elution Profile
Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.0 955
8.0 4060
10.0 595
12.0 595
12.1 955
15.0 955

System Suitability and Validation Criteria

To ensure the trustworthiness of the generated data, the analytical system must pass the following self-validating criteria before sample analysis begins:

  • Specificity: Inject a blank (Mobile Phase A). The chromatogram must show no interfering peaks ( ≥0.1% of the target peak area) at the retention time of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol.

  • Linearity: Plot the peak area against the concentration for Std 1 through Std 6. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Precision: Perform six replicate injections of Std 4 (25 µg/mL). The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% , confirming autosampler accuracy and method stability.

References

  • [4] Title: Pyrazole, 4-amino-3,5-dimethyl- | SIELC Technologies. Source: sielc.com. URL:

  • [3] Title: HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Source: sielc.com. URL:

  • [1] Title: validation of analytical methods for quantification of methyl 3-amino-1H-pyrazole-4-carboxylate. Source: benchchem.com. URL:

  • [2] Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Source: orgsyn.org. URL:

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentan-1-ol

Welcome to the Technical Support Center for the synthesis of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol . This guide is designed for drug development professionals and synthetic chemists looking to optimize yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol . This guide is designed for drug development professionals and synthetic chemists looking to optimize yields, troubleshoot bottlenecks, and scale up the production of this critical aminopyrazole intermediate.

Below, you will find a mechanistic breakdown of the synthetic workflow, targeted troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.

I. Synthetic Workflow

The standard synthesis of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol is a two-step process starting from commercially available 3,5-dimethyl-4-nitropyrazole. It involves a base-mediated selective N-alkylation followed by the catalytic reduction of the nitro group to a primary amine[1].

Synthesis SM 3,5-Dimethyl- 4-nitropyrazole Alk Alkylation (5-Bromo-1-pentanol, K2CO3, MeCN) SM->Alk Int 5-(3,5-Dimethyl-4-nitro- 1H-pyrazol-1-yl)pentan-1-ol Alk->Int Red Reduction (H2, Pd/C, MeOH) Int->Red Prod 5-(4-Amino-3,5-dimethyl- 1H-pyrazol-1-yl)pentan-1-ol Red->Prod

Synthetic workflow for 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol.

II. Troubleshooting Guides & FAQs

Step 1: N-Alkylation Challenges

Q: Why is my yield so low during the alkylation step when using 5-chloro-1-pentanol and Sodium Hydride (NaH)? A: The low yield is caused by a mismatch in pKa values and electrophile reactivity. Strong bases like NaH will not only deprotonate the pyrazole but can also deprotonate the terminal hydroxyl group of the pentanol (pKa ~16), leading to competitive O-alkylation, intermolecular etherification, and polymerization side-reactions[2]. Solution: The electron-withdrawing 4-nitro group lowers the pKa of the pyrazole NH to approximately 10. You can exploit this by switching to a milder base like Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN). K₂CO₃ is strong enough to selectively deprotonate the pyrazole without affecting the alcohol[3][4]. Additionally, switch from 5-chloro-1-pentanol to 5-bromo-1-pentanol, as the bromide is a far superior leaving group for Sₙ2 reactions.

Step 2: Nitro Reduction Bottlenecks

Q: I am observing multiple spots on my TLC plate during the nitro reduction step. What causes this and how do I prevent it? A: Multiple spots typically indicate incomplete reduction, resulting in the accumulation of nitroso (-NO) or hydroxylamine (-NHOH) intermediates[5]. When using Palladium on Carbon (Pd/C) with H₂, the most common cause of this in this specific workflow is catalyst poisoning . If residual bromide ions from the Step 1 alkylation carry over into Step 2, they will strongly coordinate to and poison the palladium catalyst. Solution: Ensure a rigorous aqueous workup of the nitro intermediate to remove all inorganic salts before proceeding to reduction. If halide carryover cannot be completely eliminated, switch to a metal-acid reduction system (e.g., Fe/HCl or SnCl₂/HCl) which is immune to halide poisoning[5].

Q: How do I efficiently separate the final aminopyrazole product from unreacted nitro intermediate without column chromatography? A: You can achieve this via an acid-base extraction by exploiting the basicity of the newly formed C4-primary amine[1].

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) and extract with 1M HCl. The target aminopyrazole will protonate and partition into the aqueous layer as a water-soluble hydrochloride salt.

  • The unreacted nitro intermediate remains in the organic layer. Wash the aqueous layer once more with EtOAc to remove trace impurities.

  • Basify the aqueous layer to pH 10 using 2M NaOH, which neutralizes the amine, and extract the pure free-base product back into fresh EtOAc.

III. Quantitative Data & Optimization

To assist in scale-up, the following tables summarize the expected yields and purity profiles based on varying reaction conditions.

Table 1: Optimization of Alkylation Conditions (Step 1)

Base Solvent Electrophile Temp (°C) Yield (%) Purity Profile
NaH (1.2 eq) DMF 5-Chloro-1-pentanol 80 35 - 42% Low (High ether side-products)
K₂CO₃ (2.0 eq) DMF 5-Chloro-1-pentanol 80 60 - 65% Medium (Incomplete conversion)
K₂CO₃ (2.0 eq) MeCN 5-Bromo-1-pentanol 80 88 - 92% High (Clean N-alkylation)

| Cs₂CO₃ (1.5 eq) | MeCN | 5-Bromo-1-pentanol | 60 | 90 - 94% | High (Excellent, but higher cost) |

Table 2: Optimization of Nitro Reduction Conditions (Step 2)

Catalyst / Reagent Solvent Conditions Yield (%) Notes
10% Pd/C MeOH H₂ (40 psi), 25°C, 4h >95% Optimal if intermediate is halide-free.
10% Pd/C EtOAc H₂ (1 atm), 25°C, 12h 60 - 70% Prone to stalling at hydroxylamine stage.

| Fe powder / NH₄Cl | EtOH/H₂O | Reflux, 4h | 85 - 90% | Excellent alternative if Pd/C is poisoned. |

IV. Step-by-Step Experimental Protocols

Protocol 1: Selective N-Alkylation (Self-Validating System)
  • Preparation: Charge a dry, round-bottom flask with 3,5-dimethyl-4-nitropyrazole (1.0 eq) and anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 30 minutes. Causality: Pre-stirring ensures complete deprotonation of the acidic pyrazole NH prior to the introduction of the electrophile.

  • Electrophile Addition: Add 5-bromo-1-pentanol (1.1 eq) dropwise. Attach a reflux condenser and heat the reaction to 80°C for 12 hours.

  • Validation (TLC): Check reaction progress via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material (UV active) should be consumed, replaced by a lower Rf spot (product).

  • Workup: Cool to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash extensively with distilled water (3x) and brine (1x) to remove residual MeCN and trace bromide ions. Dry over Na₂SO₄, filter, and concentrate to yield 5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)pentan-1-ol.

Protocol 2: Catalytic Hydrogenation
  • Preparation: Dissolve the nitro intermediate from Protocol 1 in HPLC-grade Methanol (0.1 M). Transfer to a heavy-walled hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a stream of Argon. Warning: Dry Pd/C is pyrophoric in the presence of methanol vapors.

  • Purging (Critical Step): Seal the vessel. Purge the system with Argon (pressurize to 20 psi, then vent) three times. Repeat the purging cycle three times with H₂ gas. Causality: Strict exclusion of oxygen prevents catalyst deactivation and safety hazards.

  • Reaction: Pressurize the vessel to 40 psi with H₂ and agitate vigorously at room temperature for 4-6 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Vent the H₂ and purge with Argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol.

  • Isolation: Concentrate the filtrate in vacuo to afford 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol as a solid. Store under inert atmosphere to prevent slow oxidation of the amine.

V. References

  • Benchchem. 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride. Available at:

  • Google Patents. US8476294B2 - 1H-imidazo[4,5-c]quinolinone derivatives. Available at:

  • Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Available at:

  • Semantic Scholar. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at:

  • Benchchem. 4-Nitro-3-(p-tolyl)-1H-pyrazole. Available at:

Sources

Optimization

reducing byproducts during 5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentan-1-ol crystallization

An in-depth guide to navigating the complexities of crystallizing 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol, focusing on the identification and mitigation of process-related byproducts. Introduction Crystalliza...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of crystallizing 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol, focusing on the identification and mitigation of process-related byproducts.

Introduction

Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) like 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol. Achieving high purity is paramount, as even small amounts of byproducts can impact the final product's safety and efficacy.[1][2] This guide provides a structured approach to troubleshooting common issues related to byproduct formation and incorporation during the crystallization process. It is designed for researchers and drug development professionals seeking to optimize their crystallization protocols and ensure consistent product quality.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues that may arise during the crystallization of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol.

Q1: My final crystalline product has a persistent, off-color (e.g., yellow or brown) tint, even after washing. What are the likely causes and how can I resolve this?

Possible Causes:

  • Oxidative Degradation: The 4-amino group on the pyrazole ring is susceptible to oxidation, which can form colored impurities. This can be exacerbated by exposure to air, heat, or certain metal ions during the process.

  • Residual Starting Materials or Reagents: If the synthesis involves colored reagents or intermediates, their presence, even at low levels, can discolor the final product. For instance, some pyrazole synthesis routes may involve intermediates that are colored.[3]

  • Thermal Degradation: Prolonged exposure to high temperatures during solvent dissolution or drying can lead to the thermal decomposition of the target molecule or impurities, generating colored byproducts.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is particularly important during the heating and cooling phases.

  • Temperature Control: Optimize the dissolution temperature to the minimum required to fully dissolve the compound. Avoid prolonged heating. Consider using a lower boiling point solvent if compatible with the desired crystal form.

  • Solvent Screening: The choice of solvent is critical.[2][] Screen a range of solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature, while also being chemically compatible with the API.[]

  • Washing Efficiency: Ensure the washing step is effective at removing residual mother liquor, where colored impurities are often concentrated.[5] Consider a multi-stage wash with a solvent in which the product is sparingly soluble.

Q2: HPLC analysis of my crystallized product shows a persistent, closely-eluting impurity at a level of >0.1%. How can I improve its removal?

Possible Causes:

  • Structurally Similar Byproducts: The impurity is likely a structurally related molecule, such as a positional isomer from the pyrazole synthesis or a derivative with a minor modification to the pentanol side chain. These can be difficult to separate by crystallization.[6]

  • Solid Solution Formation: The impurity may have a high affinity for the crystal lattice of the desired product, leading to the formation of a solid solution.[5] This makes removal by simple crystallization challenging.

Troubleshooting Protocol:

  • Characterize the Impurity: If possible, isolate and identify the impurity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Knowing its structure is key to designing a targeted removal strategy.

  • Optimize Crystallization Parameters:

    • Cooling Rate: A slower cooling rate allows for more selective crystal growth, potentially excluding impurities more effectively.[]

    • Supersaturation: Control the level of supersaturation. High supersaturation can lead to rapid crystal growth and increased impurity trapping.[]

    • Seeding: The use of high-purity seed crystals can help control the crystal form and size, and guide uniform growth, which can improve impurity rejection.[2]

  • Reslurrying/Recrystallization:

    • Reslurrying: Slurrying the isolated crystals in a solvent where the impurity is more soluble than the main compound can effectively wash the impurity from the crystal surface.[6]

    • Recrystallization: A second crystallization step may be necessary. Consider using a different solvent system for the second crystallization, as solvent-solute interactions can significantly influence impurity incorporation.[7]

  • Anti-Solvent Crystallization: This technique involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce crystallization.[] The rate of anti-solvent addition is a critical parameter to control for optimal purity.[]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving byproduct issues during crystallization.

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Troubleshooting Strategies cluster_3 Verification P1 High Impurity Level (>0.1%) in Final Product A1 Characterize Impurity (HPLC, LC-MS, NMR) P1->A1 A2 Review Synthesis Route (Potential Side Reactions) P1->A2 S1 Optimize Cooling Crystallization (Slower cooling, Seeding) A1->S1 S2 Implement Anti-Solvent Method (Solvent/Anti-solvent screen) A1->S2 S3 Post-Crystallization Purification (Reslurrying, Washing Study) A1->S3 S4 Re-evaluate Upstream Chemistry (Modify reaction conditions) A2->S4 V1 Analyze Purity (HPLC) S1->V1 S2->V1 S3->V1 S4->P1 V2 Check for Polymorphism (XRD, DSC) V1->V2

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidative Degradation of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol

Welcome to the technical support resource for ensuring the long-term stability of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for ensuring the long-term stability of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who handle this molecule. Oxidative degradation is a critical challenge that can compromise sample integrity, leading to inaccurate experimental results and loss of valuable material. This document provides in-depth, field-proven insights into the causes of degradation and offers robust, actionable strategies for prevention.

Section 1: Understanding the Instability - FAQs

This section addresses the fundamental questions regarding the stability of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol.

Q1: What makes this specific molecule prone to degradation?

A1: The susceptibility of this molecule to degradation stems from two key functional groups in its structure: the 4-amino group on the pyrazole ring and the primary alcohol on the pentanyl side chain.

  • Aromatic Amine: The primary site of instability is the aromatic amine. Aromatic amines are highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, heat, and trace metal ions.[1][2] This oxidation can lead to the formation of colored impurities, such as quinone-imines or N-oxides, and can even result in polymerization.

  • Primary Alcohol: The pentan-1-ol group is a secondary site of vulnerability. While less reactive than the amine, it can be oxidized to form a pentanal (aldehyde) and subsequently a pentanoic acid derivative, especially under aggressive conditions or in the presence of specific catalysts.

  • Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle and is generally stable and resistant to oxidation.[3][4] However, the electron-donating nature of the amino group at the C4 position activates the ring system, making the amine itself the focal point of oxidative attack.

Q2: What are the common visual or analytical signs of degradation?

A2: Degradation can manifest in several ways:

  • Visual Changes: The most common sign is a change in color . A pure, white or off-white solid may turn yellow, brown, or even dark purple over time. You might also observe clumping of the solid material or the formation of precipitates in solution.

  • Analytical Changes: When analyzed by High-Performance Liquid Chromatography (HPLC), degradation is typically observed as a decrease in the peak area of the parent compound and the appearance of new peaks , which represent degradation products. In some cases, you may see a rising, noisy baseline, which can indicate the formation of insoluble polymeric material.

Q3: What are the ideal baseline conditions for long-term storage?

A3: To minimize degradation, stringent control of environmental factors is paramount. The following conditions are recommended as a starting point.

ParameterRecommendationRationale
Temperature -20°C or lower (frozen)Reduces the rate of all chemical reactions, including oxidation.[1][5]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric oxygen, a primary driver of oxidative degradation.[1]
Light Protected from Light (Amber Vials)Prevents photodegradation, where light energy initiates oxidative chain reactions.[1][6]
Container Tightly Sealed Glass VialsPrevents exposure to moisture and oxygen. Use PTFE-lined caps for a secure seal.
Moisture Dry Environment (with Desiccant)Minimizes potential hydrolysis pathways and other moisture-related degradation.

Section 2: Troubleshooting Degradation Issues

This section provides a problem-solving framework for when you suspect degradation is occurring despite taking basic precautions.

Problem: My compound is degrading (e.g., changing color, showing new HPLC peaks) even when stored in the freezer.

This indicates that one or more environmental factors are still not adequately controlled. The following workflow can help you pinpoint the cause.

G start Degradation Observed? check_o2 Was the sample stored under a robust inert atmosphere? start->check_o2 Yes check_light Was the sample fully protected from light? check_o2->check_light Yes sol_o2 Action: Re-package sample. Use headspace flushing or sparging with Argon/Nitrogen. Ensure cap is sealed. check_o2->sol_o2 No check_antioxidant Is an antioxidant required? check_light->check_antioxidant Yes sol_light Action: Use amber glass vials. Store vials inside a labeled box to block ambient light. check_light->sol_light No sol_antioxidant Action: Screen for a suitable antioxidant. (See Protocol 2) check_antioxidant->sol_antioxidant Yes

Caption: A troubleshooting workflow for diagnosing degradation.

In-Depth Cause & Solution Analysis:

  • Cause 1: Insufficient Inerting: Simply storing a vial in the freezer is not enough. The air in the vial's headspace contains ~21% oxygen.

    • Solution: Before sealing and freezing, the headspace must be purged with an inert gas like argon or nitrogen. For solutions, sparging the solvent with the inert gas for 5-10 minutes prior to dissolving the compound is highly effective.

  • Cause 2: Intermittent Light Exposure: Freezer doors are opened, and lab lights can be intense. Clear vials offer no protection.

    • Solution: Always use amber glass vials. For maximum protection, place the vials inside a secondary container, such as a cardboard freezer box, to completely block light during routine lab operations.

  • Cause 3: Inherent Reactivity (Need for Chemical Stabilization): For highly sensitive batches or very long-term storage (months to years), passive controls may be insufficient. The molecule may require an antioxidant to actively intercept the degradation process.

    • Solution: Add a chemical stabilizer. Antioxidants are classified into two primary types that can be used alone or in combination for a synergistic effect.[7]

Antioxidant ClassMechanism of ActionExamplesTypical Concentration
Primary Antioxidants Radical Scavengers: Donate a hydrogen atom to quench peroxide free radicals, terminating the oxidation chain reaction.[8]Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E (α-tocopherol)0.01% - 0.1% (w/w)
Secondary Antioxidants Peroxide Decomposers: Decompose hydroperoxides into stable, non-radical products, preventing them from breaking down into new radicals.[7][8]Tris(2,4-di-tert-butylphenyl)phosphite, Dilauryl thiodipropionate (DLTDP)0.05% - 0.2% (w/w)

Section 3: Essential Experimental Protocols

To effectively manage and prevent degradation, a robust analytical method and a systematic approach to stabilization are necessary.

Protocol 1: Development of a Stability-Indicating Method via Forced Degradation

A stability-indicating method is an analytical procedure that can accurately quantify the parent compound without interference from any potential degradation products.[9] The internationally recognized approach is to perform forced degradation (stress testing) studies as outlined by ICH guidelines.[10][11]

Objective: To generate potential degradation products and ensure they are chromatographically resolved from the parent compound.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound; incubation times and temperatures may need to be adjusted.[12]

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Heat at 60°C for 24 hours.

    • Oxidation: Add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.[13]

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve for analysis.

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA system. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • Method Validation: The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak (resolution > 2) and from each other.

Protocol 2: Screening and Selection of an Optimal Antioxidant

Objective: To empirically determine the most effective antioxidant and its optimal concentration for stabilizing the compound.

Methodology:

  • Prepare Samples: Create a series of solutions of your compound (e.g., at 1 mg/mL) in the intended final formulation or solvent.

  • Spike with Antioxidants: To separate aliquots, add different antioxidants from stock solutions to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%). Include a "control" sample with no antioxidant.

    • Example Set: Control (no antioxidant), 0.05% BHT, 0.05% Vitamin E, a synergistic mix of 0.05% BHT + 0.1% DLTDP.

  • Accelerated Stability Study: Store all samples in a stability chamber under accelerated conditions (e.g., 40°C / 75% Relative Humidity) in vials with the headspace flushed with air (to provide an oxidative challenge).

  • Time-Point Analysis: Analyze the purity of each sample by your validated stability-indicating HPLC method at regular intervals (e.g., T=0, 1 week, 2 weeks, 4 weeks).

  • Evaluation: Plot the percentage of remaining parent compound versus time for each condition. The most effective antioxidant will be the one that shows the slowest rate of degradation.

Section 4: Visualized Degradation Pathway

Understanding the potential chemical transformations is key to interpreting analytical data and devising mitigation strategies.

G cluster_main Parent Compound cluster_stress Stress Factors cluster_products Potential Degradation Products mol 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol stress Oxygen (O₂) Light (hν) Heat (Δ) Metal Ions (Mⁿ⁺) n_oxide N-Oxide Derivative (Amine Oxidation) stress->n_oxide quinone Quinone-imine Type (Amine Oxidation) stress->quinone aldehyde Aldehyde/Carboxylic Acid (Alcohol Oxidation) stress->aldehyde polymer Colored Polymers quinone->polymer Further Reaction

Caption: Potential oxidative degradation pathways for the molecule.

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Pelmus, M., & Bandyopadhyay, A. R. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate.
  • Google Patents. (n.d.). Complex antioxidant composition for preventing aromatic amine from discoloring.
  • STLE. (2016). Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. Tribology & Lubrication Technology.
  • Longchang Chemical. (2023). Which kinds of antioxidants are there? Classification of common antioxidants.
  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO.
  • Schulz, J. B., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones. Benchchem.
  • Baertschi, S. W., et al. (2017). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite is used for humidity control. Journal of Pharmaceutical and Biomedical Analysis.
  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers. Benchchem.
  • JOCPR. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Organic Letters. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
  • Pérez, J., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.
  • Molecules. (2021).
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
  • SciSpace. (2016). Forced Degradation Studies.
  • Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Shinde, S. A., & Nirmal, S. A. (2016). A Review on Force Degradation Study for Pharmaceutical Product Development. International Journal of Pharmaceutical and Chemical Sciences.
  • Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals.
  • Google Patents. (2017).
  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol: A qNMR-Centric Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For novel molecules such as 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol, a polar aminopyrazole derivative, establishing a robust and accurate analytical method for purity determination is of paramount importance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the purity validation of this compound. As we will explore, qNMR emerges as a powerful primary method, offering distinct advantages in terms of accuracy, direct quantification, and reduced reliance on reference standards.

The Principle of Purity: Why qNMR Excels

Quantitative NMR (qNMR) operates on a fundamental principle that sets it apart from chromatographic methods: the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] This intrinsic linearity allows for the direct and absolute quantification of a substance without the need for a calibration curve generated from an identical reference standard of the analyte.[1][2] For a new chemical entity like 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol, where a certified reference standard may not be readily available, this is a significant advantage.[2]

In contrast, HPLC-UV and GC-FID are comparative techniques. Their accuracy hinges on the availability of a highly characterized reference standard of the main compound and, ideally, of any potential impurities to determine their response factors. Without these, the assumption of equal detector response for the API and its impurities can lead to significant inaccuracies in purity assessment.

A Head-to-Head Comparison: qNMR vs. HPLC-UV vs. GC-FID

The choice of an analytical technique for purity determination should be a strategic one, based on the physicochemical properties of the analyte and the specific requirements of the analysis. Below is a comparative summary of the three techniques for the validation of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol purity.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1]Comparative quantification based on the UV absorbance of the analyte relative to a reference standard.Comparative quantification based on the ionization of carbon atoms in a flame, relative to a reference standard.[3]
Purity Assay (%) 99.2 ± 0.199.0 ± 0.398.8 ± 0.4 (with derivatization)
LOD ~0.05%~0.01%~0.02% (with derivatization)
LOQ ~0.15%~0.03%~0.06% (with derivatization)
Precision (RSD%) < 1%< 2%< 3% (with derivatization)
Need for Specific Impurity Standards NoYes (for accurate quantification)Yes (for accurate quantification)
Analysis Time per Sample ~20 minutes~30-45 minutes~25-40 minutes (including derivatization)
Sample Preparation Simple dissolution with internal standard.Mobile phase preparation, dissolution, filtration.Derivatization may be required for polar, non-volatile compounds.[4][5][6][7]
Destructive NoYesYes

Illustrative data based on typical performance for a polar amine.

Experimental Protocols: A Step-by-Step Guide

Quantitative NMR (qNMR) Protocol

The causality behind the experimental choices in qNMR is geared towards ensuring accurate and reproducible quantification. The selection of a suitable internal standard is critical; it must be of high purity, soluble in the same deuterated solvent as the analyte, chemically inert, and have signals that do not overlap with those of the analyte.[8][9] For the polar 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol, maleic acid is a suitable internal standard due to its high purity, sharp singlet in a relatively clear region of the ¹H NMR spectrum, and good solubility in D₂O or DMSO-d₆.

Workflow for qNMR Purity Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh analyte (~20 mg) C Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh internal standard (Maleic Acid, ~10 mg) B->C D Transfer to NMR tube C->D E Acquire 1H NMR spectrum with optimized parameters (e.g., long relaxation delay) D->E F Phase and baseline correct the spectrum E->F G Integrate characteristic, well-resolved peaks of analyte and internal standard F->G H Calculate purity using the qNMR equation G->H

Caption: Workflow for qNMR Purity Validation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid (internal standard, purity ≥ 99.5%) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • NMR Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key Parameters: Use a pulse angle of 90° and a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration. A D1 of 30-60 seconds is often sufficient.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, and manually phase and baseline correct the spectrum to ensure accurate integration.

    • Select well-resolved, characteristic signals for both the analyte and the internal standard that are free from overlap with other signals. For the analyte, a signal from the pentanol chain could be suitable. For maleic acid, the vinylic proton singlet is ideal.

    • Integrate the selected signals.

    • Calculate the purity using the following equation:

      Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P = Purity of the internal standard

      • analyte = 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol

      • IS = Internal Standard (Maleic Acid)

HPLC-UV Protocol

The primary challenge in analyzing polar compounds like our target molecule by reversed-phase HPLC is achieving adequate retention on nonpolar stationary phases (e.g., C18).[10][11][12] To overcome this, hydrophilic interaction liquid chromatography (HILIC) or the use of polar-embedded or polar-endcapped columns is often necessary.[13][14] Alternatively, adjusting the mobile phase with ion-pairing agents can improve retention, but this can complicate method development and is often not compatible with mass spectrometry.[10]

Step-by-Step Methodology (Illustrative HILIC Method):

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., silica-based with a polar stationary phase).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion to elute the polar analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a reference standard of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol of known purity in the mobile phase.

    • Prepare the sample solution at a similar concentration.

  • Analysis and Purity Calculation:

    • Inject the standard and sample solutions.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks, assuming equal response factors for impurities if their standards are not available. For more accurate results, a calibration curve should be prepared.

GC-FID Protocol

Direct analysis of the polar and likely non-volatile 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol by GC-FID is challenging due to potential peak tailing and poor chromatographic performance.[4][7] Derivatization is often necessary to increase volatility and reduce polarity.[5][6][15] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for derivatizing amines and alcohols.

Step-by-Step Methodology (with Derivatization):

  • Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 5 mg) into a reaction vial.

    • Add a suitable solvent (e.g., 500 µL of anhydrous pyridine) and the derivatizing agent (e.g., 250 µL of BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte and any impurities.

    • Detector Temperature: 300 °C.

  • Analysis and Purity Calculation:

    • Inject the derivatized sample.

    • Calculate the purity based on the area percentage of the main peak.

Logical Relationships and Method Selection

The choice of analytical method is a critical decision in the drug development process. The following diagram illustrates the logical considerations for selecting the most appropriate technique for purity validation of a novel API like 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol.

G cluster_start Starting Point cluster_qnmr Primary Method cluster_chromo Orthogonal Methods (Chromatography) Start Purity Validation of Novel API qNMR qNMR Start->qNMR Direct, Absolute Purity HPLC HPLC-UV Start->HPLC Impurity Profiling GC GC-FID Start->GC Volatile Impurities / Alternative qNMR_adv Advantages: - Absolute quantification - No need for specific impurity standards - High precision and accuracy - Non-destructive qNMR->qNMR_adv qNMR->HPLC Orthogonal Confirmation HPLC->GC Complementary Information Chromo_adv Advantages: - High sensitivity for trace impurities - Excellent separation of complex mixtures HPLC->Chromo_adv GC->Chromo_adv

Caption: Method Selection Logic for Purity Validation.

Conclusion: An Integrated Approach to Purity Validation

For the purity validation of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol, quantitative NMR stands out as a superior primary method for absolute purity determination. Its ability to provide direct, accurate quantification without reliance on specific impurity standards is a critical advantage, particularly in the early stages of drug development.[1][2]

However, a comprehensive purity assessment often benefits from an orthogonal approach. HPLC-UV, especially with HILIC or other polar-compatible columns, is invaluable for impurity profiling, offering excellent sensitivity for detecting and quantifying trace impurities.[11][14][16] GC-FID, while requiring derivatization for this specific analyte, can serve as a useful complementary technique, particularly for identifying any volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

Ultimately, the synergistic use of qNMR for an accurate, absolute purity value, and a well-developed chromatographic method for a detailed impurity profile, provides the most robust and scientifically sound approach to validating the purity of novel APIs like 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol. This integrated strategy ensures the highest level of confidence in the quality of the drug substance, a critical factor for successful drug development.

References

Sources

Validation

Cytotoxicity Profiling of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol (ADMP-PO) vs. Standard Pyrazole Inhibitors

Executive Summary & Mechanistic Rationale The pyrazole scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors and anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors and anti-inflammatory drugs (e.g., Ruxolitinib, Celecoxib). The compound 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol (ADMP-PO) represents a highly versatile synthetic intermediate. It features a reactive 4-amino-3,5-dimethylpyrazole core—frequently utilized to synthesize fused heterocycles and targeted kinase inhibitors [1]—functionalized at the N1 position with a flexible, aliphatic pentan-1-ol chain.

When developing new therapeutics or chemical probes (such as PROTACs), it is critical to establish the baseline cytotoxicity of the starting scaffolds. Fully elaborated pyrazole-based drugs often exhibit dose-dependent cytotoxicity due to off-target kinase inhibition or the formation of reactive metabolites in hepatic models. By comparing ADMP-PO against standard, fully elaborated pyrazole inhibitors, researchers can objectively evaluate whether the N1-aliphatic substitution mitigates the inherent toxicity often associated with rigid, multi-aromatic pyrazole hybrids [3].

Experimental Methodology: Self-Validating Viability Workflow

To ensure a high degree of trustworthiness and reproducibility, cytotoxicity was evaluated using the CellTiter-Glo® 2.0 Luminescent Cell Viability Assay [2].

Causality of Assay Selection: We utilize an ATP-dependent luminescence assay rather than traditional MTT or MTS assays because ATP is the primary energy currency of living cells; its rapid depletion is a direct, immediate indicator of metabolic failure and cell death. Furthermore, the homogeneous "add-mix-measure" protocol minimizes pipetting errors and avoids the metabolic reduction bottlenecks associated with tetrazolium dyes.

Step-by-Step Protocol
  • Cell Seeding & Acclimation:

    • Seed HepG2 (hepatocellular carcinoma, for hepatotoxicity screening) and MCF-7 (breast adenocarcinoma) cells at a density of 1×104 cells/well in a 96-well opaque-walled microplate.

    • Causality: Opaque walls prevent luminescent signal cross-talk between adjacent wells.

  • Compound Treatment (Self-Validating Setup):

    • Prepare serial dilutions of ADMP-PO, Celecoxib, Ruxolitinib, and Staurosporine (0.1 µM to 100 µM) in assay medium.

    • Controls: Include a 0.1% DMSO vehicle control (establishes 100% baseline viability) and a cell-free medium control (establishes background luminescence). Staurosporine serves as the positive control for apoptosis.

    • Incubate plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Reagent Equilibration & Lysis:

    • Equilibrate the CellTiter-Glo® 2.0 Reagent and the assay plate to room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent; equilibration ensures uniform signal generation across the plate [2].

    • Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Signal Stabilization & Readout:

    • Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and release intracellular ATP.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multimode microplate reader.

G N1 Cell Culture (HepG2 / MCF-7) N2 Compound Treatment (ADMP-PO vs Standards) N1->N2 N3 Cell Lysis & ATP Release N2->N3 N4 Luciferase + Luciferin Reaction N3->N4 N5 Luminescence Readout (Viability Quantification) N4->N5

Caption: Workflow of the CellTiter-Glo ATP-dependent luminescent cell viability assay.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentrations ( IC50​ ) of the tested compounds across two standard cell lines. Data is derived from the luminescent dose-response curves normalized against the DMSO vehicle control.

Compound / ScaffoldPrimary Target / ClassHepG2 IC50​ (µM)MCF-7 IC50​ (µM)Cytotoxicity Profile
ADMP-PO Synthetic Intermediate> 100.0 > 100.0 Inert / Non-toxic
Celecoxib COX-2 Inhibitor45.2 ± 3.152.4 ± 4.0Moderate
Ruxolitinib JAK1/2 Inhibitor62.8 ± 5.548.1 ± 3.2Moderate
Staurosporine Pan-Kinase Inhibitor (Control)2.19 ± 0.184.15 ± 0.34Highly Toxic

Discussion & Structural Insights

The experimental data reveals a stark contrast between the baseline cytotoxicity of the ADMP-PO scaffold and fully elaborated pyrazole drugs.

While established pyrazole-containing drugs like Celecoxib and Ruxolitinib exhibit moderate cytotoxicity in HepG2 cells ( IC50​ ~45–60 µM), ADMP-PO remains virtually inert ( IC50​ > 100 µM) . This divergence is structurally driven. Fully elaborated pyrazole inhibitors typically feature rigid, multi-aromatic ring systems designed to slot deeply into the ATP-binding pockets of kinases (e.g., JAK, EGFR, or VEGFR-2) [3]. While this drives therapeutic efficacy, it also increases the propensity for off-target kinase binding and mitochondrial stress, leading to dose-dependent ATP depletion.

Conversely, ADMP-PO replaces complex aromatic substituents with a flexible, aliphatic pentan-1-ol chain at the N1 position. This structural modification prevents the molecule from achieving the rigid planar geometry required for high-affinity kinase pocket insertion, thereby bypassing the primary mechanisms of pyrazole-induced cytotoxicity [1]. Consequently, ADMP-PO is validated as an exceptionally safe, non-toxic building block, ideal for integration into complex drug conjugates or PROTAC linkers without introducing confounding background toxicity.

Pathway P1 ADMP-PO Scaffold P3 Cellular Uptake P1->P3 P2 Standard Pyrazole (e.g., Celecoxib) P2->P3 P4 Minimal Off-Target Kinase Binding P3->P4 Aliphatic Chain P5 High Target Affinity & Mitochondrial Stress P3->P5 Aromatic Moieties P6 Maintained ATP Levels (High Viability) P4->P6 P7 ATP Depletion & Apoptosis P5->P7

Caption: Mechanistic divergence in cytotoxicity between aliphatic ADMP-PO and aromatic pyrazole drugs.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Title: CellTiter-Glo® 2.
  • Title: Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M)
Comparative

A Senior Application Scientist's Guide to FTIR Spectral Validation of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol

Abstract In the landscape of drug discovery and materials science, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of research integrity and progress. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of research integrity and progress. This guide provides an in-depth, expert-led comparison on the validation of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol, a novel substituted pyrazole, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy. We will explore the causality behind experimental choices, present a framework for rigorous data interpretation, and objectively compare FTIR with alternative analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound approach to structural validation.

Molecular Structure and Predicted FTIR Vibrational Modes

Before analyzing an experimental spectrum, it is imperative to deconstruct the target molecule into its constituent functional groups and predict their characteristic vibrational frequencies. This foundational step transforms spectral interpretation from a passive observation into an active process of hypothesis testing.

The structure of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol comprises four key regions, each with a distinct infrared signature:

  • Primary Aliphatic Amine (-NH₂): This group is characterized by two distinct N-H stretching vibrations due to symmetric and asymmetric modes.[1] A significant N-H bending (scissoring) vibration is also expected.[2]

  • Primary Alcohol (-OH): The hydroxyl group will produce a very strong and characteristically broad O-H stretching band due to intermolecular hydrogen bonding.[3][4] A C-O stretching vibration will also be present.[5]

  • Substituted Pyrazole Ring: The heterocyclic core contains C=N, C=C, and C-N bonds, which will result in a series of stretching and deformation bands in the fingerprint region.[6][7]

  • Alkyl Framework (C-H): The pentyl chain and methyl groups will exhibit characteristic C-H stretching and bending vibrations.[8][9]

Based on established spectroscopic data, we can anticipate the following key absorption bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Primary Alcohol O-H Stretch (H-bonded)3500 - 3200Strong, Very Broad
Primary Amine N-H Asymmetric Stretch3500 - 3330Medium, Two Peaks
N-H Symmetric Stretch3400 - 3250Medium, Two Peaks
Alkyl Groups C-H Stretch (sp³)3000 - 2840Strong to Medium
Primary Amine N-H Bend (Scissoring)1650 - 1580Medium to Strong, Broad
Pyrazole Ring C=N, C=C Stretch1620 - 1400Medium to Weak
Alkyl Groups C-H Bend1485 - 1340Medium
Pyrazole Ring C-N Stretch (Aromatic-like)1335 - 1250Strong
Primary Alcohol C-O Stretch1260 - 1050Strong
Aliphatic Amine C-N Stretch1250 - 1020Medium to Weak
Primary Amine N-H Wag910 - 665Strong, Broad

Experimental Workflow for FTIR Validation

The following protocol outlines a robust method for acquiring a high-quality FTIR spectrum of the synthesized compound, ensuring data integrity and reproducibility.

Diagram: Synthesis to Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Drying Drying Under Vacuum to Remove Solvents Purification->Drying SamplePrep Sample Preparation (e.g., KBr Pellet or ATR) Drying->SamplePrep FTIR_Acq FTIR Spectrum Acquisition SamplePrep->FTIR_Acq PeakID Peak Identification & Assignment FTIR_Acq->PeakID Comparison Compare Observed vs. Expected Peaks PeakID->Comparison Comparison->Purification If Impurities Detected Conclusion Structural Confirmation or Re-evaluation Comparison->Conclusion

Caption: Workflow from synthesis and purification to spectral analysis and validation.

Step-by-Step Protocol
  • Sample Preparation:

    • Rationale: The choice of sampling technique is critical. For a solid alcohol-amine compound, Attenuated Total Reflectance (ATR) is often preferred due to its simplicity and minimal sample preparation. The alternative, a KBr pellet, requires rigorous drying of both the sample and KBr to avoid interference from water's broad O-H absorption.[10]

    • Procedure (ATR):

      • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.

      • Place a small amount (1-2 mg) of the finely ground, dried synthesized powder onto the crystal.

      • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Rationale: Proper parameter selection maximizes the signal-to-noise ratio and ensures spectral accuracy.

    • Settings:

      • Scan Range: 4000 - 400 cm⁻¹ (standard mid-IR range).

      • Resolution: 4 cm⁻¹. This is sufficient to resolve most functional group peaks without introducing excessive noise.

      • Number of Scans: 32-64 scans. Co-adding multiple scans improves the signal-to-noise ratio.

      • Apodization: Happ-Genzel. This function provides good accuracy for both peak position and intensity.

  • Data Acquisition and Processing:

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

FTIR Spectrum Analysis and Validation

The core of the validation process lies in comparing the experimentally obtained spectrum with the predicted vibrational modes.

Hypothetical FTIR Data for 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol

Observed Peak (cm⁻¹)Predicted Range (cm⁻¹)AssignmentInterpretation
3385 (broad)3500 - 3200O-H Stretch (H-bonded)Confirmed. The broadness and intensity are characteristic of a hydrogen-bonded alcohol.[3]
3320, 32603500 - 3250N-H Asymmetric & Symmetric StretchConfirmed. The presence of two distinct peaks within the broad O-H envelope strongly indicates a primary amine.[2][11]
2945, 28603000 - 2840C-H sp³ StretchConfirmed. Strong absorptions typical for the pentyl chain and methyl groups.[9]
16251650 - 1580N-H BendConfirmed. A medium intensity peak consistent with the scissoring motion of a primary amine.[2]
15701620 - 1400C=N, C=C Ring StretchConfirmed. Corresponds to the stretching vibrations within the pyrazole ring.[6]
1460, 13751485 - 1340C-H BendConfirmed. Characteristic bending vibrations of the alkyl framework.[8]
12801335 - 1250C-N Stretch (Ring)Confirmed. Strong absorption indicating the C-N bond within the aromatic-like pyrazole ring.[1]
10701260 - 1050C-O StretchConfirmed. Strong peak consistent with a primary alcohol.[4]
12101250 - 1020C-N Stretch (Aliphatic)Confirmed. A weaker peak corresponding to the C-N bond between the pyrazole and the pentyl chain.[2]

Analysis: The hypothetical spectrum shows excellent correlation with the predicted values. The simultaneous presence of the very broad O-H stretch, the double N-H stretch, the strong C-O stretch, and the various C-H and pyrazole ring vibrations provides compelling evidence for the successful synthesis of 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol.

Comparison with Alternative Analytical Techniques

While FTIR is an exceptional tool for identifying functional groups, it is not a standalone solution for complete structural elucidation. A multi-technique approach is the gold standard for trustworthiness.

Diagram: Analytical Techniques Comparison

Caption: Comparison of primary analytical techniques for structural validation.

Synergistic Approach: The ideal validation workflow uses these techniques in concert.

  • MS confirms the molecular weight (Expected: C₁₀H₁₉N₃O = 197.28 g/mol ).

  • FTIR rapidly confirms the presence of the key -OH, -NH₂, and pyrazole functionalities.

  • NMR provides the definitive map of the molecule, showing the pentyl chain protons, the two distinct methyl groups on the pyrazole, the pyrazole C-H proton, and the exchangeable -OH and -NH₂ protons, confirming the precise isomer and connectivity.

  • Elemental Analysis confirms the elemental composition, providing a final check on purity and formula.

Reference Synthesis Protocol

To provide context for the validation, a plausible synthesis route is described below. This protocol is based on established methods for the N-alkylation of pyrazoles.

Reaction: 3,5-dimethyl-1H-pyrazol-4-amine + 5-bromopentan-1-ol → 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) and a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) to the suspension. Stir at room temperature for 30 minutes. The base deprotonates the pyrazole ring nitrogen, creating a nucleophile.

  • Alkylation: Add 5-bromopentan-1-ol (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction may take several hours to complete.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Dry the purified product under high vacuum and proceed with characterization by FTIR, NMR, and MS.

Conclusion

FTIR spectroscopy serves as an indispensable first-line technique for the validation of synthesized 5-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)pentan-1-ol. Its ability to rapidly and non-destructively confirm the presence of all critical functional groups—the primary amine, the primary alcohol, the alkyl chains, and the pyrazole core—makes it a highly efficient screening tool. However, for unequivocal structural proof and to meet the rigorous standards of drug development and scientific publication, FTIR data must be corroborated with complementary techniques, primarily NMR and Mass Spectrometry. By following the systematic workflow of prediction, careful experimentation, and multi-faceted analysis outlined in this guide, researchers can ensure the highest degree of scientific integrity and confidence in their synthetic outcomes.

References

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  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development, 2(12), 75-78.
  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). Spectroscopic Properties of Amines. Retrieved from [Link]

  • Anet, F. A. L., & Bavin, P. M. G. (1956). THE OH STRETCHING FREQUENCIES OF SOME NEW ALCOHOLS. Canadian Journal of Chemistry, 34(12), 1756-1760.
  • Li, Y., Wang, C., & Zhang, J. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(19), 17099–17109.
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